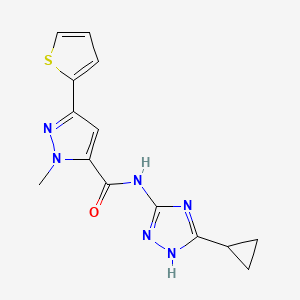![molecular formula C22H25N3O4 B12157086 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B12157086.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, often using ethyl bromide or ethyl iodide.
Formation of the Final Amide: The final step involves the formation of the amide bond by reacting the intermediate with 3-phenylpropanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
科学研究应用
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-4-oxoquinazoline: Shares the quinazolinone core but lacks the ethyl and phenylpropanamide groups.
3-Phenylpropanamide: Contains the phenylpropanamide moiety but lacks the quinazolinone core.
N-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-phenylpiperazin-1-yl)propanamide: Similar structure with a piperazine ring instead of the ethyl chain.
Uniqueness
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N3O4/c1-15-24-18-14-20(29-3)19(28-2)13-17(18)22(27)25(15)12-11-23-21(26)10-9-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,23,26) |
InChI 键 |
QSNCPJCKFXKQLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157005.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12157010.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12157023.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157032.png)



![2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12157055.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12157057.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide](/img/structure/B12157062.png)
![3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12157064.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12157070.png)
![4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline](/img/structure/B12157085.png)
